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N-(1-methoxyethyl)acetamide

N-vinylacetamide pyrolysis monomer purity

N-(1-Methoxyethyl)acetamide (MEA) is an N-α-alkoxyethyl carboxylic acid amide used primarily as a protected, storable precursor to N-vinylacetamide (NVA). Unlike NVA itself, which is a reactive vinyl monomer requiring stabilized storage, MEA is a stable liquid that can be thermally cracked (pyrolyzed) on-demand to release high-purity NVA in a single step without catalyst.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 55204-51-8
Cat. No. B8743185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methoxyethyl)acetamide
CAS55204-51-8
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCC(NC(=O)C)OC
InChIInChI=1S/C5H11NO2/c1-4(7)6-5(2)8-3/h5H,1-3H3,(H,6,7)
InChIKeyRYGPJMDKDKHOTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Methoxyethyl)acetamide (CAS 55204-51-8) Procurement Guide for N-Vinylacetamide Monomer Production


N-(1-Methoxyethyl)acetamide (MEA) is an N-α-alkoxyethyl carboxylic acid amide used primarily as a protected, storable precursor to N-vinylacetamide (NVA) [1]. Unlike NVA itself, which is a reactive vinyl monomer requiring stabilized storage, MEA is a stable liquid that can be thermally cracked (pyrolyzed) on-demand to release high-purity NVA in a single step without catalyst [2]. This compound class serves the polymer and specialty materials industries where access to NVA-based homopolymers and copolymers is required for water-soluble, hydrophilic, or adhesive applications [3].

Why N-(1-Methoxyethyl)acetamide Cannot Be Replaced by Generic NVA Precursors in Continuous Production


Generic substitution among NVA precursors fails because the choice of precursor fundamentally dictates process economics, operational stability, and monomer purity. Alternative routes such as ethylidene bisacetamide (EBA) pyrolysis require additional stoichiometric reagents (acetaldehyde and acetamide in a 1:2 molar ratio), Lewis acid catalysts, and generate by-product streams that necessitate extensive purification [1][2]. In contrast, MEA is synthesized in a single equilibrium-driven step from acetamide and dimethyl acetal, with the excess reagent driving conversion to 85% isolated yield of the precursor, and subsequent catalyst-free pyrolysis delivers NVA at 95% distilled yield [3]. The Showa Denko continuous process specifies MEA feed purity of 80–100 mass% as the critical quality attribute for stable, fouling-free operation, a specification that cannot be met by EBA-based feedstocks [4]. Selecting the wrong precursor introduces condensation side-reactions, reactor fouling, and variable monomer quality that directly impact downstream polymer molecular weight control.

Quantitative Differentiation Evidence for N-(1-Methoxyethyl)acetamide Versus NVA Precursor Alternatives


MEA Pyrolysis Delivers 95% Distilled NVA Yield vs. ~80% Overall Yield for Ethylidene Bisacetamide Route

The thermal pyrolysis of N-(1-methoxyethyl)acetamide (MEA) provides a 95% isolated yield of N-vinylacetamide (NVA) after distillation, representing a >15 percentage-point advantage over the ethylidene bisacetamide (EBA) route which reports an overall yield of ~80% from acetaldehyde [1][2]. In a documented run, 103 g of MEA was vaporized and pyrolyzed at 400–500 °C without catalyst to produce 72 g of crude NVA; after distillation, 71 g of white crystalline NVA was recovered (95% yield based on MEA charged) [1]. The EBA route typically requires a two-step sequence: condensation of acetaldehyde with 2 equivalents of acetamide under sulfuric acid catalysis, followed by pyrolysis over a surface catalyst (Celite) at 175–195 °C, achieving a combined overall yield of >80% [2].

N-vinylacetamide pyrolysis monomer purity

Catalyst-Free MEA Pyrolysis Eliminates Neutralization and Catalyst Removal Steps Required by EBA

MEA pyrolysis proceeds at 400–500 °C without any catalyst, whereas the EBA condensation step requires sulfuric acid (strong acid catalyst) followed by neutralization with calcium carbonate, and the subsequent pyrolysis step employs a surface catalyst such as Celite [1][2]. The absence of acid neutralization and catalyst filtration in the MEA route reduces the number of unit operations from 5 (condensation, neutralization, filtration, pyrolysis, distillation) to 3 (synthesis, pyrolysis, distillation), simplifying process scale-up and eliminating aqueous salt waste streams that accompany EBA neutralization [1].

process intensification pyrolysis catalyst-free

MEA Feedstock Specification of 80–100 Mass% Enables Continuous Fouling-Free Operation (Showa Denko Process)

The Showa Denko continuous NVA production process explicitly specifies that the MEA content in the raw material feed must be 80–100 mass% for stable, fouling-free operation, with superheating controlled to 5 °C above the MEA boiling point at the system's internal pressure and a maximum of 200 °C before entering the thermal decomposition reactor [1]. This tight specification prevents recondensation of vaporized raw material in piping and reactor internals, which otherwise leads to tar and solid aggregate (coagulum) formation that blocks the reactor tube. No equivalent continuous-process specification exists for EBA-based feeds, as EBA has a higher melting point and tendency to form non-volatile residues.

continuous manufacturing process robustness feedstock specification

One-Step Equilibrium Synthesis of MEA from Acetamide and Dimethyl Acetal Achieves 85% Isolated Yield

MEA is synthesized in a single equilibrium reaction between acetamide and dimethyl acetal (molar ratio 1:6.6) using a strong acid catalyst (e.g., concentrated H₂SO₄ or Rexyn 101 resin) at room temperature, achieving an isolated yield of 85% after 3 days [1]. This contrasts with the EBA condensation requiring 2 equivalents of acetamide per acetaldehyde under stoichiometric control, where the bisamide formation competes with NVA generation, reducing selectivity to 82.6% for the desired acetamide derivatives [2]. The excess dimethyl acetal in the MEA synthesis serves dual functions as reactant and solvent, driving the equilibrium toward the N-α-alkoxyethyl product while suppressing bisamide by-product formation to only 4.0% [1][3].

synthesis efficiency equilibrium reaction precursor preparation

Procurement-Driven Application Scenarios for N-(1-Methoxyethyl)acetamide (MEA)


Continuous Industrial Production of N-Vinylacetamide Monomer for Poly(NVA) Manufacturing

For industrial-scale production of N-vinylacetamide (NVA) as a monomer for water-soluble polymers, adhesives, and electronic materials, MEA is the preferred precursor for continuous pyrolysis processes. The Showa Denko process requires MEA feed purity of 80–100 mass% [1] and delivers 95% distilled NVA yield without catalyst [2]. Procurement of MEA with specified purity (≥95% by GC) enables direct integration into a continuous vaporization–superheating–thermal decomposition reactor train, minimizing downtime from tar/coagulum formation and ensuring consistent NVA quality for downstream radical polymerization.

Laboratory-Scale Preparation of High-Purity NVA for Copolymerization Studies

Research groups studying NVA copolymerization reactivity ratios (e.g., with acrylamide, vinyl acetate, methyl methacrylate) benefit from MEA as a storable NVA precursor that can be cracked on-demand to generate fresh, inhibitor-free monomer [3]. Compared to stored NVA, which requires radical inhibitors that must be removed before polymerization, MEA pyrolysis provides NVA with no radical scavenger contamination, enabling accurate determination of monomer reactivity ratios (Q = 0.16, e = −1.57 in DMF) and copolymer composition drift analysis [3].

Production of Poly(vinylamine) (PVAm) via NVA Polymerization and Hydrolysis

Poly(vinylamine) (PVAm), a high-value cationic polymer used in paper wet-strength resins, CO₂ capture membranes, and biomedical hydrogels, is accessed through the polymerization of NVA followed by acidic or basic hydrolysis [4]. The catalyst-free pyrolysis of MEA to NVA ensures that no metal ions or acidic residues contaminate the monomer stream, which would otherwise interfere with the subsequent hydrolysis step or impart undesirable ionic content to the final PVAm product. This is critical for electronic-grade and biomedical applications where ionic purity specifications are stringent.

Green Chemistry Route to NVA: Reduced Unit Operations and Waste Elimination

For process development teams pursuing greener N-vinylamide production, MEA offers a tangible reduction in process mass intensity (PMI) versus the ethylidene bisacetamide (EBA) route [2][4]. The elimination of sulfuric acid neutralization, calcium sulfate waste filtration, and Celite catalyst handling reduces the number of unit operations from 5 to 3, eliminating aqueous salt waste and enabling a more atom-economic route to NVA. This aligns with the principles of green chemistry where avoided waste is prioritized over waste treatment.

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